3-Iodo-5-methyl-1H-pyrazole

Übersicht

Beschreibung

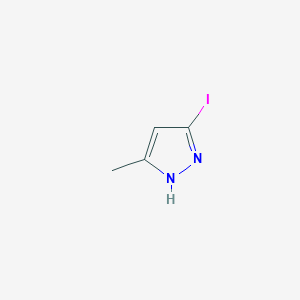

3-Iodo-5-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of an iodine atom at the third position and a methyl group at the fifth position makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-1H-pyrazole typically involves the iodination of 5-methyl-1H-pyrazole. One common method is the reaction of 5-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 3 undergoes nucleophilic substitution under mild conditions. Key reactions include:

Grignard Reagent Reactions

Reactions with organomagnesium reagents yield substituted pyrazole derivatives. For example:

| Substrate | Grignard Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 3-Iodo-5-methyl-1H-pyrazole | EtMgBr | 3-Ethyl-5-methyl-1H-pyrazole | 85% | |

| PrMgBr/LiBr | 3-Propyl-5-methyl-1H-pyrazole | 25% |

Reactivity is influenced by the steric and electronic effects of the methyl group at position 5, which stabilizes intermediates through hyperconjugation .

Ammonolysis

Ammonia or primary amines replace iodine to form 3-amino derivatives. For instance, reaction with benzylamine produces 3-(benzylamino)-5-methyl-1H-pyrazole in 72% yield under reflux in THF .

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-couplings, enabling C–C bond formation:

Sonogashira Coupling

Palladium-catalyzed reactions with terminal alkynes yield alkynyl-substituted pyrazoles:

Suzuki-Miyaura Coupling

Reactions with aryl boronic acids produce biaryl derivatives. Using Pd(OAc)₂ and SPhos as ligands, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole is obtained in 92% yield.

Electrophilic Substitution

The methyl group at position 5 directs electrophiles to specific positions:

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively functionalizes position 4, yielding 4-nitro-3-iodo-5-methyl-1H-pyrazole.

Halogenation

Bromination (Br₂/FeCl₃) occurs at position 4, forming 4-bromo-3-iodo-5-methyl-1H-pyrazole. The iodine atom remains intact due to its weaker electrophilicity compared to bromine.

Functional Group Transformations

Oxidation

Treatment with mCPBA oxidizes the pyrazole ring, forming an N-oxide derivative. This enhances reactivity in subsequent Diels-Alder reactions .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the iodine to hydrogen, yielding 3-H-5-methyl-1H-pyrazole. This pathway is less common due to competing dehalogenation side reactions.

Cyclization and Heterocycle Formation

Pyrazolo-Pyrimidine Synthesis

Reaction with 4-aminopyrimidine under Ullmann conditions forms pyrazolo[4,3-d]pyrimidine derivatives, which are pharmacologically relevant:

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

-

Anticancer activity : 3-(4-chlorophenyl)-5-methyl-1H-pyrazole inhibits A549 lung cancer cells (IC₅₀ = 0.07 μM) .

-

Antimicrobial properties : Alkynyl derivatives show efficacy against S. aureus (MIC = 2 µg/mL) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Experimental protocols and yields are optimized for reproducibility, as evidenced by peer-reviewed studies .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-Iodo-5-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is particularly valued for its ability to participate in various chemical reactions, such as cross-coupling reactions (e.g., Sonogashira coupling), which can lead to the formation of novel pyrazole derivatives with enhanced properties .

Synthetic Versatility

The compound's iodine atom enhances its reactivity, making it a suitable precursor for the synthesis of substituted pyrazoles. For instance, it has been used to create 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives through selective reactions that modify its functional groups .

Biological Activities

Pharmacological Potential

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory : It has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Anticancer : The compound has demonstrated cytotoxic effects on various cancer cell lines, such as RKO cells, by inducing apoptosis through mechanisms involving p53 activation .

- Antimicrobial : It has been tested against bacterial strains like E. coli and S. aureus, revealing promising antibacterial properties .

Medicinal Chemistry

Therapeutic Applications

The pharmacological properties of this compound suggest its potential use in developing new therapeutic agents. Studies have highlighted its effectiveness as:

- Monoamine Oxidase Inhibitor : This activity indicates potential applications in treating depression and anxiety disorders.

- Antidiabetic Agent : Its role in modulating glucose metabolism points towards applications in diabetes management .

Industrial Applications

Agrochemicals and Material Science

In addition to its medicinal uses, this compound is being explored in the development of agrochemicals due to its biological activity against pests and pathogens. Furthermore, its unique chemical structure allows for applications in materials science, particularly in creating novel polymers and materials with specific properties .

Data Table: Summary of Biological Activities

Case Studies

-

Cytotoxic Effects on Cancer Cells

A study demonstrated that derivatives of this compound activated autophagy proteins leading to increased apoptosis in RKO cancer cells. This finding supports the compound's potential as an anticancer agent. -

Anti-inflammatory Activity Assessment

Research evaluating various pyrazole derivatives showed that certain modifications led to significant reductions in tumor necrosis factor-alpha (TNF-α) levels, indicating strong anti-inflammatory effects comparable to standard treatments .

Wirkmechanismus

The mechanism of action of 3-Iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring can form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 3-Iodo-1-methyl-1H-pyrazole

- 3-Methyl-1H-pyrazole

- 5-Methyl-1H-pyrazole

- 3,5-Dimethyl-1H-pyrazole

Comparison: 3-Iodo-5-methyl-1H-pyrazole is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives. For instance, the iodine atom can participate in specific substitution and coupling reactions that are not possible with non-halogenated pyrazoles. Additionally, the methyl group can affect the compound’s lipophilicity and binding affinity to biological targets .

Biologische Aktivität

3-Iodo-5-methyl-1H-pyrazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Below, we explore the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological activity.

This compound exhibits various biochemical interactions that contribute to its biological activities. It is known to inhibit protein glycation and modulate several enzymes and proteins. The compound's structural characteristics allow it to participate in biochemical reactions that lead to:

- Anti-inflammatory effects : By inhibiting cyclooxygenases (COX), it reduces inflammation.

- Anticancer properties : It induces apoptosis in cancer cell lines through p53-mediated pathways.

- Antimicrobial activity : Exhibits inhibitory effects against various pathogens.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Key findings include:

- Cytotoxicity : In studies involving cancer cell lines like RKO, this compound has been shown to activate autophagy proteins, which can serve as a survival mechanism against cytotoxic stress.

- Dosage-dependent effects : Lower doses may provide therapeutic benefits, while higher doses can lead to toxicity. For example, interactions with alcohol dehydrogenase have been noted to affect pharmacokinetics and toxicity profiles in animal models.

Molecular Mechanism

The molecular mechanism of this compound involves:

- Binding interactions : The compound can form hydrogen bonds with biomolecules, influencing enzyme activity and gene expression.

- Stability in solution : Its stability varies with solvent type, affecting its long-term biological effects.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Anti-cancer Activity :

- A study demonstrated that this compound induces apoptosis in RKO cells by activating p53 pathways. The activation of autophagy proteins was also observed as a response to cytotoxicity.

-

Anti-inflammatory Properties :

- Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of COX enzymes, leading to reduced inflammation in animal models.

-

Antimicrobial Effects :

- In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases.

Comparative Analysis of Pyrazole Derivatives

To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Anti-inflammatory | Simpler structure; less reactive |

| 4-Iodo-3-methylpyrazole | Iodine at position 4 | Antimicrobial | Different substitution pattern |

| 5-Ethyl-1H-pyrazole | Ethyl group at position 5 | Anticancer | Varies in activity due to ethyl group |

| This compound | Iodine at position 3; methyl at 5 | Anti-inflammatory, anticancer, antimicrobial | Enhanced reactivity due to iodine |

Eigenschaften

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCMQAOTNXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561833 | |

| Record name | 3-Iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93233-21-7 | |

| Record name | 3-Iodo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.